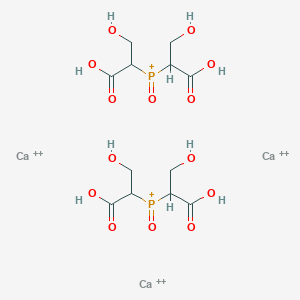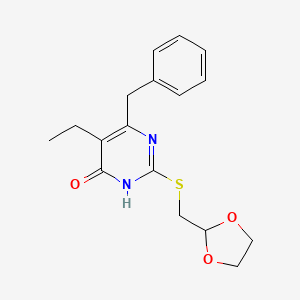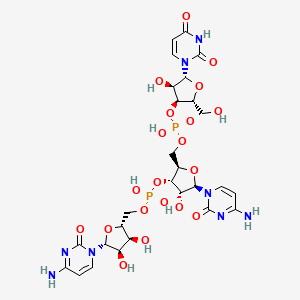
Magnesium bis(heptadecafluorooctanesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 293-022-7, also known as Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonic acid) magnesium salt, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique properties and applications in various fields, including industrial and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonic acid) magnesium salt typically involves the reaction of heptadecafluorooctanesulfonic acid with a magnesium salt under controlled conditions. The reaction is carried out in an organic solvent, such as acetonitrile, at a temperature range of 50-70°C. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters, including temperature, pressure, and reactant concentrations. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonic acid) magnesium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonic acid) magnesium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in polymerization processes.
Biology: The compound is employed in studies involving cell membrane interactions and protein binding.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: The compound is used in the production of specialty chemicals, coatings, and surfactants.
Mécanisme D'action
The mechanism of action of Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonic acid) magnesium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. It can also interact with cell membranes, affecting their permeability and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorooctanesulfonic acid (PFOS): Similar in structure but lacks the magnesium salt component.
Perfluorooctanoic acid (PFOA): Another perfluorinated compound with different functional groups.
Perfluorobutanesulfonic acid (PFBS): A shorter-chain perfluorinated compound with similar properties.
Uniqueness
Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonic acid) magnesium salt is unique due to its specific combination of perfluorinated chains and magnesium salt, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
91036-71-4 |
|---|---|
Formule moléculaire |
C16F34MgO6S2 |
Poids moléculaire |
1022.6 g/mol |
Nom IUPAC |
magnesium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate |
InChI |
InChI=1S/2C8HF17O3S.Mg/c2*9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;/h2*(H,26,27,28);/q;;+2/p-2 |
Clé InChI |
KZCDJBJGWSCZRY-UHFFFAOYSA-L |
SMILES canonique |
C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


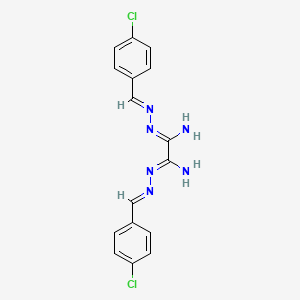

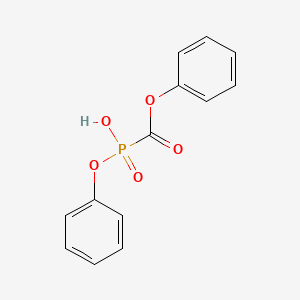
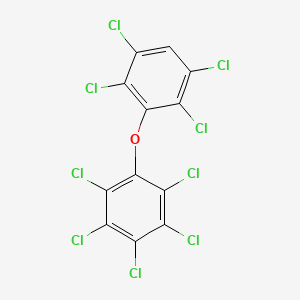

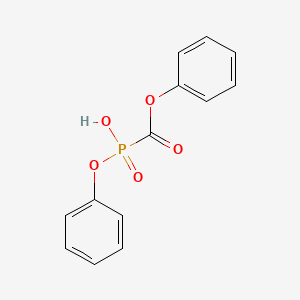
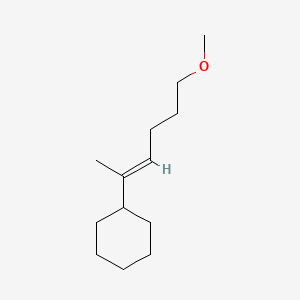


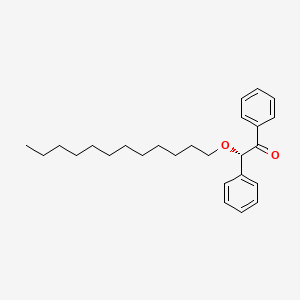
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)
